MPI60

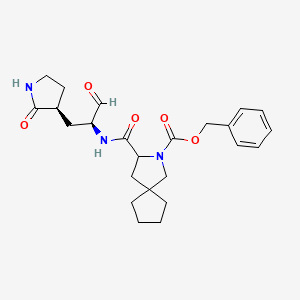

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H31N3O5 |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

benzyl 3-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamoyl]-2-azaspiro[4.4]nonane-2-carboxylate |

InChI |

InChI=1S/C24H31N3O5/c28-14-19(12-18-8-11-25-21(18)29)26-22(30)20-13-24(9-4-5-10-24)16-27(20)23(31)32-15-17-6-2-1-3-7-17/h1-3,6-7,14,18-20H,4-5,8-13,15-16H2,(H,25,29)(H,26,30)/t18-,19-,20?/m0/s1 |

InChI Key |

OYFTZDRWXGWCFB-NFBCFJMWSA-N |

Isomeric SMILES |

C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](C[C@@H]4CCNC4=O)C=O |

Canonical SMILES |

C1CCC2(C1)CC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)NC(CC4CCNC4=O)C=O |

Origin of Product |

United States |

Foundational & Exploratory

What is the principle behind MPI60 technology?

A thorough search for "MPI60 technology" did not yield any specific information related to a technology with this designation in the fields of life sciences, drug development, or other relevant scientific areas.

The search results for the term "this compound" were ambiguous and pointed to several unrelated topics, including:

-

Magnetic Particle Imaging (MPI): In some scientific literature, "MPI" refers to Magnetic Particle Imaging, a non-invasive imaging technique. However, "60" in this context appeared as a citation number within a research paper and not as part of the technology's name.

-

Automotive Engines: Several search results referred to "MPI 60" in the context of vehicle engine specifications, which is not relevant to the requested topic.

-

Consumer Products: The term also appeared in relation to various consumer electronics and other non-scientific subjects.

Given the lack of specific and relevant information, it is not possible to provide an in-depth technical guide, including data presentation, experimental protocols, and visualizations as requested.

This suggests a few possibilities:

-

Typographical Error: The term "this compound" may contain a typographical error.

-

Niche or Internal Terminology: This could be a very new, niche, or internal designation for a technology that is not yet part of the public scientific discourse.

-

Misinformation: The name of the technology may have been inaccurately transcribed or communicated.

To proceed with your request, please verify the correct name of the technology. Providing additional context, such as the field of research, a company or institution associated with the technology, or a link to any relevant publication, would be highly beneficial in identifying the correct subject matter. Once the technology is clearly identified, a comprehensive technical guide can be developed as per your specifications.

An In-depth Technical Guide to Magnetic Particle Imaging with the Momentum™ Platform

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Magnetic Particle Imaging (MPI) utilizing the Magnetic Insight Momentum™ platform. It is designed to furnish researchers, scientists, and professionals in drug development with the foundational knowledge required to leverage this powerful imaging modality. This document details the core principles of MPI, technical specifications of the Momentum™ system, experimental protocols for key applications, and quantitative data presented for comparative analysis.

Introduction to Magnetic Particle Imaging (MPI)

Magnetic Particle Imaging (MPI) is a non-invasive, tomographic imaging technique that directly detects and quantifies superparamagnetic iron oxide (SPIO) nanoparticles. Unlike conventional imaging modalities such as MRI or CT, MPI generates images with positive contrast and no background signal from biological tissues, as the human body does not naturally contain magnetic materials visible to MPI. This unique characteristic allows for highly sensitive and specific tracking of SPIO-labeled cells, targeted nanoparticles, and other therapeutic agents in vivo.

The fundamental principle of MPI lies in the non-linear magnetization response of SPIOs to changing magnetic fields. An MPI scanner utilizes a combination of a static magnetic field gradient (the "selection field") and oscillating magnetic fields (the "drive fields") to generate a signal exclusively from the SPIOs. The selection field creates a Field-Free Region (FFR), a small point or line where the magnetic field is zero. By rapidly moving this FFR through the sample, the scanner can spatially encode the location of the SPIOs and reconstruct a three-dimensional image of their distribution. The signal intensity is directly proportional to the concentration of SPIOs, enabling accurate quantification.

The Magnetic Insight Momentum™ MPI Platform

The Momentum™ series from Magnetic Insight represents a commercially available preclinical MPI scanner platform. The information below pertains to the Momentum™ and Momentum CT models, which integrate X-ray/CT for anatomical co-registration.

Technical Specifications

The technical specifications of the Magnetic Insight Momentum™ platform are summarized in the table below, providing a clear overview of the system's capabilities.

| Feature | Specification | Reference |

| MPI Imager | ||

| Animal Models | Mouse | |

| Field Strength | 0 - 5.7 T/m (variable) | |

| Imaging Free Bore | 49 mm | |

| Field of View (F.O.V.) | 6 cm x 6 cm x 12 cm | |

| RF Transmit Strength | >15 mT peak in (X,Z) | |

| Transmit Channels | 2 (X,Z) | |

| Animal Bed | Two-part bed with detachable sled | |

| Integrated CT Specifications | ||

| Imaging Modes | 3 SNR modes: low, balanced, high | |

| Resolution | 3.0 line pairs/mm at 10% MTF | |

| Scan Time | < 60s | |

| Field of View | 5 cm x 5 cm x 10 cm | |

| Dose/Scan | 5-50 mGy | |

| Software | ||

| Acquisition Software | Integrated with Momentum acquisition | |

| Analysis Software | MagImage Image Analysis Software |

Quantitative Performance Data

MPI offers exceptional quantitative capabilities. The following tables summarize key performance metrics and comparative data for different SPIO tracers, extracted from various research studies.

Table 2.2.1: SPIO Tracer Comparison for Cell Tracking

| Tracer | Hydrodynamic Size | Peak MPI Signal (Free vs. Intracellular) | Cellular Iron Loading | Total MPI Signal (Free vs. Intracellular) | Reference |

| VivoTrax | 62 nm | - | - | - | |

| Synomag-D | 50 nm | High (Free), Significantly Reduced (Intracellular) | Lower than ProMag | - | |

| ProMag | Micron-sized | No significant difference | Higher than Synomag-D | Highest |

Note: The performance of SPIO tracers can be significantly influenced by their intracellular environment.

Table 2.2.2: MPI Performance Metrics

| Metric | Achieved Value | Conditions / Notes | Reference |

| Sensitivity | 50 ng Fe | In phantom studies for sentinel lymph node identification. | |

| Shine-through Resolution | <3.5 mm | In phantom studies for sentinel lymph node identification. | |

| Spatial Resolution | ~600 µm | Using cancer-targeted nanoparticles. | |

| Detection Limit | 1.1 ng of iron (SNR ~ 3.9) | Using cancer-targeted nanoparticles. |

Experimental Protocols

Detailed methodologies are crucial for reproducible MPI experiments. The following sections outline standardized protocols for key applications.

Protocol for Cell Labeling with SPIO Nanoparticles

This protocol describes the methodology for labeling THP-1 monocytes with magnetic nanoparticles for cellular imaging.

-

Preparation of SPIO Suspension:

-

Suspend the desired SPIO nanoparticles (e.g., VivoTrax, Synomag-D) in a suitable buffer (e.g., PBS).

-

Characterize the hydrodynamic diameter and magnetic properties of the SPIOs in the chosen cell culture medium to ensure stability.

-

-

Cell Culture:

-

Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

-

-

Incubation with SPIOs:

-

Seed the THP-1 cells in a culture flask or plate.

-

Add the SPIO nanoparticle suspension to the cell culture medium at a desired iron concentration (e.g., 0.5 to 2 mmol/L).

-

Incubate the cells with the SPIOs for a specific duration (e.g., 5 to 60 minutes). The incubation time and SPIO concentration should be optimized to maximize cellular uptake while minimizing cytotoxicity.

-

-

Washing:

-

After incubation, carefully remove the culture medium containing free SPIOs.

-

Wash the cells multiple times (e.g., 3 times) with PBS to remove any remaining extracellular nanoparticles.

-

-

Cell Harvesting and Quantification:

-

Harvest the labeled cells using a cell scraper or trypsinization.

-

Count the number of labeled cells.

-

The iron load per cell can be quantified using Magnetic Particle Spectrometry (MPS) or other analytical techniques.

-

-

Preparation for Imaging:

-

Resuspend the labeled cells in a suitable medium for injection or phantom preparation.

-

Protocol for In Vivo Cell Tracking

This protocol outlines the steps for tracking SPIO-labeled cells in a murine model.

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 1.5-2% in oxygen).

-

Maintain the animal's body temperature using a heating pad.

-

-

Injection of Labeled Cells:

-

Inject the SPIO-labeled cells into the desired location (e.g., intravenously, subcutaneously, or directly into an organ).

-

-

MPI Data Acquisition:

-

Position the animal in the MPI scanner. The Momentum™ system uses a two-part bed with a detachable sled for easy positioning.

-

Acquire 3D MPI data using appropriate scan parameters. A typical acquisition might involve a field of view of 12 x 6 x 6 cm, a gradient strength of 5.7 T/m, and a scan time of around 35 minutes.

-

-

Anatomical Co-registration (Optional but Recommended):

-

If using the Momentum CT, acquire a low-dose CT scan for anatomical context. The system allows for automated co-registration of MPI and CT images.

-

-

Longitudinal Imaging:

-

Repeat the MPI scans at various time points (e.g., 1 hour, 24 hours, 48 hours, and longer) to monitor the biodistribution, migration, and clearance of the labeled cells.

-

-

Data Analysis:

-

Use the MagImage software to visualize and quantify the MPI signal.

-

Define a Region of Interest (ROI) around the signal and quantify the total MPI signal, which can be converted to iron amount using a standard curve.

-

Protocol for Monitoring Cancer Metastasis

This protocol provides a framework for using MPI to monitor the spread of cancer cells.

-

Cell Line Preparation:

-

Use a cancer cell line that can be labeled with SPIOs. For complementary imaging, the cell line can also be engineered to express a bioluminescent reporter (e.g., luciferase).

-

-

Cell Labeling:

-

Label the cancer cells with SPIOs following the protocol in section 3.1.

-

-

Tumor Implantation:

-

Implant the SPIO-labeled cancer cells into the primary tumor site in an appropriate animal model (e.g., subcutaneous injection in a mouse).

-

-

Multimodal Imaging:

-

Perform longitudinal imaging using MPI to track the distribution of the iron label.

-

Use bioluminescence imaging (BLI) to monitor the viability and proliferation of the tumor cells.

-

Acquire CT or MRI scans for anatomical reference.

-

-

Metastasis Detection:

-

Monitor for the appearance of MPI and BLI signals in distant organs, which is indicative of metastasis.

-

The quantitative nature of MPI can be used to estimate the number of metastatic cells in a given location.

-

-

Histological Validation:

-

At the end of the study, excise the tissues with suspected metastases.

-

Perform histological analysis (e.g., Prussian blue staining) to confirm the presence of iron-labeled cancer cells.

-

Protocol for Assessing Nanoparticle Biodistribution

This protocol describes how to evaluate the biodistribution and pharmacokinetics of novel nanoparticles.

-

Nanoparticle Formulation and Characterization:

-

Synthesize and functionalize the nanoparticles with SPIOs. The nanoparticles can also be tagged with a fluorescent dye for multimodal imaging.

-

Characterize the physicochemical properties of the nanoparticles (e.g., size, zeta potential, magnetization).

-

-

Animal Model:

-

Use an appropriate animal model for the disease being studied (e.g., a tumor model for cancer-targeted nanoparticles).

-

-

Intravenous Injection:

-

Inject the nanoparticles intravenously into the animal.

-

-

Pharmacokinetic Studies:

-

Collect blood samples at various time points after injection to determine the blood half-life of the nanoparticles.

-

-

Longitudinal MPI Imaging:

-

Perform whole-body MPI scans at different time points to visualize the biodistribution of the nanoparticles.

-

-

Ex Vivo Analysis:

-

At the end of the study, euthanize the animal and excise the major organs (e.g., liver, spleen, kidneys, heart, lungs, and tumor).

-

Perform ex vivo MPI scans on the individual organs for more accurate quantification of nanoparticle accumulation.

-

The iron content in the tissues can also be measured using analytical techniques like inductively coupled plasma mass spectrometry (ICP-MS) for validation.

-

Visualization of Workflows and Signaling Pathways

To better understand the processes involved in an MPI experiment, the following diagrams illustrate the key workflows and the signal generation pathway.

Experimental and Data Analysis Workflow

Caption: A flowchart of the MPI experimental and data analysis workflow.

MPI Signal Generation Pathway

Caption: The signal generation pathway in Magnetic Particle Imaging.

This guide provides a solid foundation for researchers and drug development professionals to understand and implement Magnetic Particle Imaging using the Magnetic Insight Momentum™ platform. The combination of high sensitivity, quantitative accuracy, and zero tissue background makes MPI a powerful tool for a wide range of preclinical research applications.

Unveiling the Potential: A Technical Guide to the Core Advantages of Magnetic Particle Imaging (MPI) in Preclinical Research

For researchers, scientists, and drug development professionals, Magnetic Particle Imaging (MPI) has emerged as a revolutionary preclinical imaging modality. This in-depth guide explores the fundamental principles and key technical advantages of MPI, offering a comprehensive overview of its capabilities in advancing biomedical research.

Magnetic Particle Imaging is a non-invasive, radiation-free tomographic technique that directly detects and quantifies the distribution of superparamagnetic iron oxide nanoparticles (SPIOs) in vivo.[1][2][3] This unique capability provides a powerful tool for a wide range of preclinical applications, from oncology and immunology to neurology and cardiovascular research.[4][5] Unlike conventional imaging modalities that provide anatomical context, MPI is a tracer-based system, similar in principle to Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), but without the use of ionizing radiation.[2][5]

Core Technical Advantages of MPI

The power of MPI in preclinical imaging stems from a combination of unique technical features that offer distinct advantages over other modalities.

Unparalleled Sensitivity and Quantitative Accuracy

MPI exhibits exceptional sensitivity, capable of detecting picogram concentrations of iron oxide tracers.[6] The signal in MPI is directly proportional to the concentration of SPIOs, enabling precise quantification of the tracer distribution within the subject.[7][8] This linearity extends over a wide dynamic range, allowing for accurate measurement of biological processes.[6]

High Spatio-Temporal Resolution

Preclinical MPI systems can achieve sub-millimeter spatial resolution, enabling the visualization of fine anatomical details and the localization of SPIOs within specific tissues and even cellular clusters.[2][6] Furthermore, MPI offers outstanding temporal resolution, with some systems capable of acquiring up to 46 volumes per second.[9] This "real-time" imaging capability is crucial for dynamic studies, such as tracking blood flow or the rapid biodistribution of nanoparticle-based therapeutics.[9]

Zero Background Signal and Deep Tissue Penetration

A significant advantage of MPI is the absence of any background signal from biological tissues.[10][11] The magnetic fields used in MPI only interact with the SPIO tracers, resulting in images with exceptional contrast and clarity.[1] Moreover, the low-frequency magnetic fields experience negligible attenuation by tissue, allowing for consistent and quantitative imaging at any depth within the animal.[10][12]

Safety Profile: A Radiation-Free Modality

MPI does not utilize ionizing radiation, making it an exceptionally safe imaging modality for longitudinal studies in preclinical models.[2][13] This allows for repeated imaging of the same animal over extended periods without the confounding effects of radiation exposure, which is a significant limitation of modalities like PET and CT.

Quantitative Comparison of Preclinical Imaging Modalities

To better understand the unique position of MPI in the preclinical imaging landscape, the following table summarizes key quantitative parameters of MPI in comparison to other commonly used modalities.

| Modality | Spatial Resolution | Temporal Resolution | Sensitivity | Quantitative Accuracy | Ionizing Radiation |

| MPI | < 1 mm[2] | Up to 46 volumes/sec[9] | Picogram concentrations[6] | Excellent (linear signal)[6][7] | No[13] |

| MRI | ~25-100 µm[5] | Minutes to hours | Micromolar to millimolar | Semi-quantitative | No |

| PET | 1-2 mm | Minutes | Picomolar to nanomolar | Excellent | Yes |

| SPECT | 1-2 mm | Minutes to hours | Nanomolar | Good | Yes |

| CT | ~50 µm | Seconds to minutes | Poor (requires contrast agents) | Limited | Yes |

| Optical Imaging | Millimeters (depth dependent) | Milliseconds to seconds | High (surface) | Semi-quantitative | No |

Preclinical MPI Scanner Specifications

The performance of MPI is dependent on the specific scanner hardware. Below is a comparison of two commercially available preclinical MPI systems.

| Specification | Magnetic Insight Momentum | Bruker MPI Preclinical |

| Field Strength | 0 - 5.7 T/m (variable)[4] | Up to 2.5 T/m[10] |

| Field of View (FOV) | 6 cm x 6 cm x 12 cm[4] | 12 cm bore diameter[10] |

| Imaging Speed | - | Up to 46 volumes/sec[9] |

| Imaging Sequences | 2D projection and 3D tomographic[4] | Fully flexible sequence design[9] |

| Animal Models | Mouse[14] | Mice, rats, guinea pigs, rabbits[10] |

Key Preclinical Applications and Experimental Protocols

The unique advantages of MPI have led to its successful application in a variety of preclinical research areas.

In Vivo Cell Tracking

MPI is a powerful tool for longitudinally tracking the fate of magnetically labeled cells in vivo.[7][15] This is particularly valuable for monitoring the efficacy and biodistribution of cell-based therapies, such as stem cells or immune cells (e.g., CAR-T cells).[13]

Experimental Workflow: In Vivo Cell Tracking with MPI

Caption: Workflow for tracking magnetically labeled cells in vivo using MPI.

A detailed protocol for in vivo cell tracking using MPI typically involves the following steps:

-

Cell Labeling: The cells of interest (e.g., stem cells, T cells) are incubated with SPIO nanoparticles. The concentration of SPIOs and incubation time are optimized to achieve sufficient iron loading for detection without affecting cell viability.

-

Washing: After incubation, the cells are thoroughly washed to remove any free SPIOs in the medium.

-

Cell Injection: The labeled cells are then administered to the animal model through the desired route (e.g., intravenous, intratumoral).

-

MPI Imaging: The animal is imaged at various time points using a preclinical MPI scanner to monitor the migration and accumulation of the labeled cells.

-

Image Analysis: The MPI signal is quantified to determine the number of cells present in a region of interest. The MPI images are often co-registered with an anatomical imaging modality like CT or MRI to provide spatial context.[7]

Cancer Imaging

MPI can be used to visualize tumors by exploiting the enhanced permeability and retention (EPR) effect, where SPIOs passively accumulate in tumor tissue due to leaky vasculature.[2] Furthermore, SPIOs can be functionalized with targeting ligands (e.g., antibodies, peptides) to specifically bind to cancer cells, enabling targeted tumor imaging.[16]

Signaling Pathway: Targeted SPIOs for Cancer Imaging

Caption: Targeted SPIO nanoparticles bind to specific receptors on tumor cells.

A typical experimental protocol for preclinical tumor imaging with MPI includes:

-

Tumor Model: A relevant animal tumor model is established (e.g., subcutaneous xenograft, orthotopic model).[17]

-

SPIO Administration: SPIOs (either untargeted or targeted) are administered to the tumor-bearing animal, usually via intravenous injection.[17]

-

Imaging Time Points: The animal is imaged at different time points post-injection to allow for SPIO accumulation in the tumor and clearance from the bloodstream.[17]

-

Image Acquisition and Analysis: 3D MPI scans of the tumor region are acquired. The signal intensity within the tumor is quantified to assess the extent of SPIO accumulation.

SPIO Nanoparticle Synthesis

The performance of MPI is highly dependent on the properties of the SPIO tracers.[2] While some commercial SPIO formulations are available, researchers often synthesize their own nanoparticles to optimize their size, coating, and magnetic properties for specific applications. The co-precipitation method is a common and relatively straightforward approach for synthesizing SPIOs.[18]

Experimental Workflow: SPIO Synthesis by Co-precipitation

Caption: General workflow for synthesizing SPIO nanoparticles via co-precipitation.

A detailed protocol for SPIO synthesis by co-precipitation typically involves:

-

Preparation of Iron Salt Solution: Ferric chloride (FeCl₃) and ferrous chloride (FeCl₂) are dissolved in deionized water, typically in a 2:1 molar ratio.[19]

-

Co-precipitation: The iron salt solution is added dropwise to a vigorously stirred alkaline solution (e.g., ammonium hydroxide) at a controlled temperature. This leads to the formation of magnetite (Fe₃O₄) nanoparticles.[19]

-

Washing and Separation: The resulting black precipitate of SPIOs is washed several times with deionized water to remove unreacted salts. Magnetic decantation (using a strong magnet to hold the particles while the supernatant is removed) is an effective separation method.[18]

-

Surface Coating: To ensure biocompatibility and stability in biological media, the SPIOs are coated with a polymer such as dextran or polyethylene glycol (PEG).[18]

Future Directions and Conclusion

Magnetic Particle Imaging is a rapidly evolving technology with immense potential to transform preclinical research. Ongoing advancements in SPIO tracer development, instrumentation, and image reconstruction algorithms are continuously improving the sensitivity, resolution, and quantitative accuracy of MPI. As the technology matures, it is poised to provide unprecedented insights into disease mechanisms, accelerate the development of novel therapeutics, and bridge the gap between preclinical discoveries and clinical applications. The unique advantages of MPI make it an indispensable tool for researchers seeking to push the boundaries of biomedical imaging.

References

- 1. Magnetic Particle Imaging | MPI System | Preclinical | Bruker [bruker.com]

- 2. Magnetic particle imaging: current developments and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Magnetic particle imaging - Wikipedia [en.wikipedia.org]

- 4. Magnetic Particle Imaging – Advanced Molecular Imaging Facility [imaging.iq.msu.edu]

- 5. A Review of Magnetic Particle Imaging and Perspectives on Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. analytical.unsw.edu.au [analytical.unsw.edu.au]

- 7. Tracking the fates of iron-labeled tumor cells in vivo using magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Applications of Multi-Platform Imaging in Animal Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Magnetic Particle Imaging | MPI System | Preclinical | Bruker [bruker.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Advances in magnetic particle imaging and perspectives on liver imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.iwmpi.org [journal.iwmpi.org]

- 14. magneticinsight.com [magneticinsight.com]

- 15. A Perspective on Cell Tracking with Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnetic Insight Primes for Growth in Magnetic Particle Imaging Technology - Magnetics Magazine [magneticsmag.com]

- 17. In vivo Preclinical Tumor-Specific Imaging of Superparamagnetic Iron Oxide Nanoparticles Using Magnetic Particle Imaging for Cancer Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. SPIO Synthesis: Institute of Medical Engineering [imt.uni-luebeck.de]

- 19. Recent Advances in Superparamagnetic Iron Oxide Nanoparticles for Cellular Imaging and Targeted Therapy Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Core Physics of Magnetic Particle Imaging (MPI) Scanners

For Researchers, Scientists, and Drug Development Professionals

Magnetic Particle Imaging (MPI) is a non-invasive, radiation-free tomographic imaging modality that offers exceptional sensitivity and high temporal resolution for tracking superparamagnetic iron oxide nanoparticles (SPIONs) in vivo. This guide delves into the fundamental physics underpinning MPI technology, providing a detailed overview for researchers, scientists, and professionals in drug development. While a specific "MPI60" scanner could not be identified, this document outlines the core principles and technical specifications of commercially available preclinical MPI systems, which serve as a benchmark for the technology.

Core Principles of Magnetic Particle Imaging

The fundamental principle of MPI lies in the non-linear magnetization response of SPIONs to an applied magnetic field. Unlike conventional imaging modalities like MRI or CT, which provide anatomical information, MPI is a tracer-based technique that directly detects the concentration of SPIONs with virtually no background signal from biological tissue.[1][2]

The process of signal generation and spatial encoding in MPI is governed by several key components and physical phenomena:

-

Superparamagnetic Iron Oxide Nanoparticles (SPIONs): MPI relies on the unique magnetic properties of SPIONs. These nanoparticles, typically composed of a magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃) core, exhibit superparamagnetism, meaning they become strongly magnetized in the presence of an external magnetic field but retain no residual magnetism once the field is removed.[1] This rapid magnetization and relaxation is crucial for signal generation.

-

Selection Field: A static magnetic field gradient, known as the "selection field," is applied across the imaging volume. This field is designed to have a region of very low magnetic field strength, known as the Field-Free Point (FFP) or Field-Free Line (FFL).[2][3] The selection field saturates the magnetization of SPIONs throughout the field of view, except for those located within the FFP/FFL.

-

Drive Field: A second, rapidly oscillating magnetic field, called the "drive field," is applied to the entire imaging volume. This dynamic field is responsible for manipulating the magnetization of the SPIONs.[1][3]

-

Signal Generation: The drive field causes the FFP/FFL to rapidly traverse the field of view. As the FFP/FFL moves over a region containing SPIONs, the nanoparticles experience a change in the magnetic field, causing their magnetic moments to flip. This rapid change in magnetization induces a voltage in a receive coil, which constitutes the MPI signal.[3][4] The strength of the signal is directly proportional to the concentration of SPIONs in that specific location.

-

Image Reconstruction: By systematically moving the FFP/FFL and recording the corresponding signal, a map of the SPION distribution can be generated. This raw data is then processed using reconstruction algorithms to form a 2D or 3D image.

Technical Specifications of Preclinical MPI Scanners

While the "this compound" scanner remains elusive, several preclinical MPI systems are commercially available and utilized in research. The following tables summarize the key technical specifications for two prominent examples: the Bruker Preclinical MPI Scanner and the Magnetic Insight Momentum MPI.

Table 1: Bruker Preclinical MPI Scanner Specifications

| Parameter | Value |

| Scanner Bore Diameter | 118 mm |

| Max. Drive-Field Amplitude | 14 mT x 14 mT x 14 mT |

| Max. Focus-Field Amplitude | 17 mT x 17 mT x 42 mT |

| Imaging Speed | Up to 46 volumes/sec |

| RF Signal Frequency | 25 kHz |

Source: Bruker MPI PreClinical Documentation[1][4]

Table 2: Magnetic Insight Momentum MPI Scanner Specifications

| Parameter | Value |

| Field Strength | 0 - 5.7 T/m (variable) |

| Field of View | 6 cm x 6 cm x 12 cm |

| RF Transmit Strength | >15 mT peak in (X,Z) |

| Imaging Sequences | 2D projection and 3D tomographic |

| Animal Models | Mouse |

Source: Magnetic Insight Momentum Documentation, Monash University[3][5][6]

Experimental Protocols: A Generalized Workflow

The following outlines a generalized experimental workflow for an in vivo imaging study using a preclinical MPI scanner. Specific parameters will vary depending on the scanner, the SPION tracer used, and the research question.

-

Tracer Administration: SPIONs, often functionalized for specific targeting, are administered to the animal model, typically via intravenous injection.

-

Animal Positioning: The anesthetized animal is placed on a dedicated animal bed, which is then inserted into the bore of the MPI scanner.

-

Image Acquisition:

-

Sequence Selection: An appropriate imaging sequence (e.g., 2D projection for rapid dynamic imaging or 3D tomography for detailed spatial distribution) is selected.

-

Parameter Optimization: Key parameters such as drive field amplitude, frequency, and acquisition time are set.

-

Data Collection: The MPI scanner acquires the raw signal data as the FFP/FFL is scanned across the region of interest.

-

-

Image Reconstruction: The acquired raw data is reconstructed into a 2D or 3D image representing the spatial distribution and concentration of the SPIONs.

-

Data Analysis: The reconstructed images are analyzed to quantify the concentration of SPIONs in specific organs or tissues over time. For multimodal systems (e.g., MPI-CT), the MPI data can be co-registered with anatomical CT images for better localization.

Visualizing MPI Physics and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts of MPI.

References

- 1. Magnetic Particle Imaging | MPI System | Preclinical | Bruker [bruker.com]

- 2. Mediso - nanoScan® PET/CT [mediso.com]

- 3. Magnetic Particle Imaging – Advanced Molecular Imaging Facility [imaging.iq.msu.edu]

- 4. Scanners · Open MPI Data [magneticparticleimaging.github.io]

- 5. monash.edu [monash.edu]

- 6. magneticinsight.com [magneticinsight.com]

Unraveling MPI60: A Technical Guide to its Synergy with Superparamagnetic Iron Oxide Nanoparticles

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the core principles and applications of MPI60 in conjunction with superparamagnetic iron oxide nanoparticles (SPIOs). The following sections will provide an in-depth overview of this compound, its mechanism of action, detailed experimental protocols, and a quantitative analysis of its performance, offering a comprehensive resource for researchers in the field.

Introduction to this compound and SPIOs

Superparamagnetic iron oxide nanoparticles (SPIOs) have emerged as a versatile platform in nanomedicine, owing to their biocompatibility, magnetic properties, and tunable surface chemistry. These properties make them ideal candidates for a range of applications, including targeted drug delivery, magnetic resonance imaging (MRI), and hyperthermia cancer therapy.

The efficacy of SPIOs is significantly enhanced through functionalization with targeting ligands, therapeutic agents, or imaging probes. This compound is a novel targeting peptide that has demonstrated a high affinity for specific cell surface receptors overexpressed in various pathological conditions. This guide explores the synergistic potential of combining this compound with SPIOs to create a targeted theranostic agent.

Mechanism of Action: The this compound-SPIO Conjugate

The this compound-SPIO conjugate operates on the principle of active targeting. The this compound peptide, surface-conjugated to the SPIO nanoparticle, selectively binds to its target receptor on the cell surface. This interaction triggers receptor-mediated endocytosis, leading to the internalization of the nanoparticle-payload complex.

Signaling Pathway of this compound-Mediated Cellular Uptake

The precise signaling cascade initiated upon this compound binding is a critical area of ongoing research. The following diagram illustrates a proposed pathway leading to the endocytosis of the this compound-SPIO conjugate.

Caption: Proposed signaling pathway for this compound-SPIO cellular uptake.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound-SPIO conjugates, providing a comparative overview of their physicochemical properties and biological performance.

| Parameter | SPIO Core | This compound-SPIO | Control-SPIO | Reference |

| Hydrodynamic Diameter (nm) | 55 ± 4.2 | 82 ± 5.1 | 78 ± 4.8 | |

| Zeta Potential (mV) | -12.5 ± 1.5 | +8.3 ± 0.9 | -10.1 ± 1.2 | |

| Drug Loading Capacity (%) | N/A | 15.2 ± 1.8 | 14.8 ± 2.1 | |

| Drug Encapsulation Efficiency (%) | N/A | 91.5 ± 3.4 | 89.7 ± 4.0 |

Table 1: Physicochemical Properties of SPIO Nanoparticles.

| Cell Line | This compound-SPIO Uptake (%) | Control-SPIO Uptake (%) | Time Point (h) | Reference |

| Target Cell Line A | 78.5 ± 6.2 | 25.1 ± 3.5 | 4 | |

| Control Cell Line B | 30.2 ± 4.1 | 28.9 ± 3.8 | 4 | |

| Target Cell Line A | 92.1 ± 5.5 | 35.8 ± 4.0 | 24 | |

| Control Cell Line B | 45.6 ± 4.9 | 42.3 ± 5.1 | 24 |

Table 2: In Vitro Cellular Uptake of this compound-SPIO Conjugates.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound-SPIO conjugates.

Synthesis of this compound-SPIO Conjugates

The synthesis of this compound-SPIO conjugates is a multi-step process involving the initial synthesis of SPIO cores, followed by surface modification and peptide conjugation.

Caption: Workflow for the synthesis of this compound-SPIO conjugates.

Protocol:

-

SPIO Core Synthesis: Iron (II) and iron (III) salts are co-precipitated in an alkaline solution under an inert atmosphere. The resulting magnetite (Fe₃O₄) nanoparticles are washed and collected.

-

Surface Modification: The SPIO cores are coated with a biocompatible polymer, such as polyethylene glycol (PEG), to improve stability and provide functional groups for conjugation.

-

Activation of Carboxyl Groups: The terminal carboxyl groups of the PEG linker are activated using a carbodiimide crosslinker, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), in the presence of N-hydroxysuccinimide (NHS).

-

This compound Conjugation: The this compound peptide is added to the activated SPIOs, forming a stable amide bond between the peptide's N-terminus and the activated carboxyl groups.

-

Purification: The this compound-SPIO conjugates are purified from unreacted peptide and reagents using magnetic separation or size exclusion chromatography.

Characterization of this compound-SPIO Conjugates

Thorough characterization is essential to ensure the quality and consistency of the synthesized nanoparticles.

-

Size and Morphology: Transmission Electron Microscopy (TEM) is used to visualize the size and shape of the SPIO cores. Dynamic Light Scattering (DLS) is employed to measure the hydrodynamic diameter and size distribution of the conjugates in solution.

-

Surface Charge: Zeta potential measurements are performed to determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.

-

Peptide Conjugation Efficiency: The amount of conjugated this compound is quantified using methods such as the bicinchoninic acid (BCA) assay or by analyzing the depletion of the peptide from the reaction solution using High-Performance Liquid Chromatography (HPLC).

In Vitro Cellular Uptake Studies

The targeting efficiency of the this compound-SPIO conjugates is assessed by quantifying their uptake in target and control cell lines.

Protocol:

-

Cell Culture: Target cells (overexpressing the receptor for this compound) and control cells (low or no receptor expression) are cultured to 80% confluency in appropriate media.

-

Incubation: The cells are incubated with this compound-SPIO conjugates and control-SPIOs at a predetermined concentration for various time points (e.g., 4 and 24 hours).

-

Washing: After incubation, the cells are washed thoroughly with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

Quantification: The amount of internalized iron is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). The results are typically normalized to the total protein content of the cell lysate.

Conclusion and Future Directions

The conjugation of this compound to SPIOs presents a promising strategy for the development of targeted theranostic agents. The data presented in this guide highlights the enhanced cellular uptake of this compound-SPIO conjugates in target cells, demonstrating the potential for improved therapeutic efficacy and reduced off-target effects.

Future research should focus on elucidating the detailed signaling pathways involved in this compound-mediated endocytosis, optimizing the drug loading and release kinetics of the conjugates, and evaluating their in vivo performance in relevant animal models. A deeper understanding of these aspects will be crucial for the clinical translation of this innovative nanotechnology platform.

Foundational Concepts of MIC60 Signal Generation: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Foundational Concepts of MPI60/MIC60 Signal Generation

Disclaimer: The term "this compound" does not correspond to a recognized molecule in public scientific literature. This guide focuses on MIC60 (Mitochondrial Contact Site and Cristae Organizing System [MICOS] Complex Subunit 60), also known as Mitofilin or IMMT, which is likely the intended subject. MIC60 is a core protein of the inner mitochondrial membrane whose structural role is fundamentally linked to cellular signal generation.

Executive Summary

MIC60 is the central organizing component of the MICOS complex, a multi-protein assembly responsible for the architecture of the mitochondrial inner membrane. Its primary function is to form and stabilize cristae junctions (CJs), the narrow tubular openings that connect the cristae—where oxidative phosphorylation occurs—to the inner boundary membrane. While not a classical signaling molecule with enzymatic activity, MIC60 acts as a critical signaling hub. Its structural integrity and post-translational modifications translate the state of mitochondrial health into downstream cellular signals that govern apoptosis, metabolic regulation, and stress responses. Disruption of MIC60 function is a potent signal of mitochondrial distress, leading to profound cellular consequences and implicating it in a range of pathologies, including neurodegenerative diseases and cardiomyopathies.

Core Function: From Structural Integrity to Signal Initiation

The foundational concept of MIC60 signaling is that structure dictates signal . MIC60's role in maintaining the intricate architecture of mitochondrial cristae is paramount.[1] This architecture is essential for the efficient function of the electron transport chain (ETC) and ATP synthase.[1][2]

Any perturbation in MIC60 levels or function leads to:

-

Disassembly of the MICOS complex. [1]

-

Loss of cristae junctions.

-

Aberrant cristae morphology , often described as concentric, "onion-like" stacks detached from the inner membrane.[3][4]

-

Disorganization of ETC supercomplexes.

These structural failures initiate potent stress signals, including decreased ATP production, increased generation of reactive oxygen species (ROS), and altered calcium homeostasis, which subsequently trigger downstream signaling cascades.[1][5][6]

Key Signaling Pathways Involving MIC60

One of the most critical signaling roles of MIC60 is in the regulation of apoptosis. Downregulation of MIC60 initiates a cascade that facilitates programmed cell death.

-

Mechanism: Loss of MIC60 leads to the destabilization of cristae junctions. This remodeling widens the CJs, allowing for the mobilization and release of pro-apoptotic factors stored within the cristae, most notably cytochrome c.[2][7] In some contexts, this cell death pathway is independent of caspases and proceeds through an Apoptosis-Inducing Factor (AIF) and Poly (ADP-ribose) Polymerase (PARP) dependent mechanism.[1][8][9]

-

Interaction with OPA1: MIC60 physically and functionally interacts with Optic Atrophy 1 (OPA1), a key regulator of mitochondrial fusion and cristae shape.[7] OPA1 is epistatic to MIC60, meaning it acts upstream in the control of CJ stability.[7] Disruption of the MIC60-OPA1 interaction is a key step in apoptotic cristae remodeling.[7]

MIC60 acts as a sensor and integrator of cellular stress signals through its phosphorylation by key kinases, linking mitochondrial integrity to broader cellular signaling networks. This is particularly relevant in neurodegenerative conditions like Parkinson's disease.

-

PINK1-mediated Phosphorylation: The serine/threonine kinase PINK1, mutations of which cause familial Parkinson's disease, phosphorylates MIC60.[2][10] This phosphorylation event is proposed to increase MIC60's stability within the MICOS complex, enhancing cristae structural integrity and promoting mitochondrial function.[2][10] This interaction places MIC60 as a key player in the PINK1-Parkin pathway of mitophagy.[2]

-

PKA-mediated Phosphorylation: In contrast, Protein Kinase A (PKA) phosphorylation of MIC60 at Ser528 has been shown to destabilize the MICOS complex and disrupt the recruitment of Parkin to damaged mitochondria.[1] This suggests a dual-regulatory mechanism where different signaling pathways can converge on MIC60 to fine-tune mitochondrial dynamics and quality control.[2][10]

Quantitative Data Summary

Quantitative data on MIC60 signaling often relates to changes in protein expression or mitochondrial morphology in response to genetic modification or cellular stress.

Table 1: Effects of MIC60 Perturbation on Cellular & Mitochondrial Parameters

| Parameter | Condition | Observation | Cell/Model System | Reference |

|---|---|---|---|---|

| Protein Expression | Fetal Down Syndrome Brain | ~2-fold reduction in MIC60 expression | Human cortical samples | [1] |

| Protein Expression | Aging Tibetan Sheep Myocardium | Significantly lower Mic60 gene expression | Ovis aries | [11] |

| Cell Viability | shRNA-mediated knockdown | Potentiated dopamine-induced cell death | Neuronal SH-SY5Y cells | [12] |

| Cell Viability | Overexpression | Attenuated dopamine/rotenone cell death | PC12 & SH-SY5Y cells | [12] |

| Mitochondrial Respiration | Knockdown | Suppressed respiration & spare capacity | SH-SY5Y cells | [12] |

| Mitochondrial Respiration | Overexpression | Increased respiration & spare capacity | SH-SY5Y cells | [12] |

| Mitochondrial Morphology | Knockout (KO) | Complete absence of cristae junctions | Human HAP1 cells |[3] |

Table 2: Key Interaction Partners of MIC60 in Signaling

| Interacting Protein | Function / Complex | Signaling Implication | Reference |

|---|---|---|---|

| OPA1 | Mitochondrial fusion, Cristae shape | Links mitochondrial dynamics to apoptosis control; OPA1 is epistatic to MIC60. | [7] |

| PINK1 | Mitophagy, Kinase | Regulates mitochondrial quality control via phosphorylation of MIC60. | [1][2] |

| SAMM50 | SAM complex (Outer Membrane) | Forms the MIB complex, linking inner and outer membranes for protein import and signaling. | [1][5] |

| DISC1 | Neuronal development | Interaction is crucial for Complex I function and ATP production in neurons. | [1] |

| AIF / PARP-1 | Apoptosis effectors | Downstream mediators of caspase-independent cell death upon MIC60 loss. | [1][5][8] |

| TFAM, TFB2M | mtDNA Transcription Factors | MIC60 interacts with these factors, linking cristae structure to mitochondrial gene expression. |[1] |

Experimental Protocols

Investigating MIC60 signaling involves a combination of genetic, biochemical, and advanced imaging techniques.

This protocol is used to assess the impact of reduced MIC60 expression on cell viability and apoptosis induction.

-

Cell Culture: Plate HeLa or H9c2 cells in 6-well plates to achieve 50-60% confluency at the time of transfection.

-

Transfection: Transfect cells with either a non-targeting control siRNA or a validated MIC60-targeting siRNA using a lipid-based transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate cells for 48-72 hours post-transfection to allow for protein knockdown.

-

Protein Level Verification (Western Blot):

-

Lyse a subset of cells and quantify total protein concentration.

-

Separate 20-30 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against MIC60 (Mitofilin/IMMT) and a loading control (e.g., GAPDH, β-actin).

-

Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

-

Apoptosis Assay (Flow Cytometry):

-

Harvest the remaining cells (both adherent and floating).

-

Stain cells with Annexin V-FITC and Propidium Iodide (PI) in Annexin-binding buffer for 15 minutes in the dark.

-

Analyze the cell population using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

-

-

Data Analysis: Compare the percentage of apoptotic cells in MIC60-knockdown samples to control samples.

This method is used to verify the physical interaction between MIC60 and a putative binding partner (e.g., OPA1, PINK1).

-

Cell Lysis: Lyse cells expressing tagged versions of the proteins (e.g., MIC60-V5 and OPA1-FLAG) in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-FLAG antibody) overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

-

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluate by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., using an anti-V5 antibody to detect MIC60-V5). The presence of a band indicates an interaction.

TEM is essential for visualizing the direct morphological consequences of MIC60 disruption.

-

Cell Fixation: Fix cell pellets or tissue samples in a primary fixative (e.g., 2.5% glutaraldehyde in cacodylate buffer) for several hours at 4°C.

-

Post-fixation: Wash the samples and post-fix in 1% osmium tetroxide to enhance membrane contrast.

-

Dehydration & Embedding: Dehydrate the samples through a graded series of ethanol and embed them in an epoxy resin.

-

Sectioning: Cut ultrathin sections (70-90 nm) using an ultramicrotome and place them on copper grids.

-

Staining: Stain the sections with uranyl acetate and lead citrate to further enhance contrast.

-

Imaging: Observe the sections using a transmission electron microscope, focusing on mitochondrial ultrastructure to assess cristae morphology and the presence or absence of cristae junctions.

References

- 1. Mitochondrial inner membrane protein, Mic60/mitofilin in mammalian organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Potential Role of Mic60/Mitofilin in Parkinson’s Disease [frontiersin.org]

- 3. Cristae undergo continuous cycles of membrane remodelling in a MICOS‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mic60 is essential to maintain mitochondrial integrity and to prevent encephalomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The MICOS Complex Regulates Mitochondrial Structure and Oxidative Stress During Age-Dependent Structural Deficits in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optic Atrophy 1 Is Epistatic to the Core MICOS Component MIC60 in Mitochondrial Cristae Shape Control - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Knockdown of mitofilin inhibits autophagy and facilitates starvation-induced apoptosis in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Potential Role of Mic60/Mitofilin in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mic60/Mitofilin Overexpression Alters Mitochondrial Dynamics and Attenuates Vulnerability of Dopaminergic Cells to Dopamine and Rotenone - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Magnetic Particle Imaging: A Technical Guide to a New Frontier in Molecular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Particle Imaging (MPI) is a rapidly emerging, non-invasive imaging modality that offers a unique combination of high sensitivity, excellent contrast, and the ability to quantify cellular and molecular events in real-time.[1][2][3] Unlike conventional imaging techniques such as MRI or CT, which primarily provide anatomical information, MPI is a tracer-based technology that directly detects the distribution of superparamagnetic iron oxide nanoparticles (SPIONs).[1][4][5] This direct detection method results in "hot spot" images with no background signal from surrounding tissues, enabling unambiguous localization and quantification of tracers.[4][6] This technical guide provides an in-depth exploration of the principles, experimental protocols, and burgeoning applications of MPI, with a focus on its potential to revolutionize molecular imaging and drug development.

Core Principles of Magnetic Particle Imaging

MPI technology is predicated on the non-linear magnetization behavior of SPIONs in response to changing magnetic fields.[5][6] An MPI scanner utilizes a combination of static and oscillating magnetic fields. The static magnetic field, known as the selection field, creates a field-free region (FFR) at a specific point in space. The oscillating magnetic field, or drive field, rapidly changes the magnetization of the SPIONs exclusively within this FFR.[5] This rapid change in magnetization induces a signal in a receiver coil, which is then used to reconstruct a 3D image of the nanoparticle distribution.[2] The signal intensity is directly proportional to the concentration of SPIONs, allowing for precise quantification.[7]

Key Advantages of MPI in Molecular Imaging:

-

High Sensitivity and Contrast: MPI can detect SPIONs at very low concentrations, with some studies reporting detection limits in the nanogram range.[6] The absence of a background signal from biological tissues provides exceptional image contrast.[4]

-

Quantitative Accuracy: The linear relationship between MPI signal and SPION concentration allows for accurate quantification of biological processes.[7]

-

High Temporal Resolution: MPI can acquire images in milliseconds, enabling the visualization of dynamic processes in real-time.[2]

-

Safety: MPI does not use ionizing radiation, making it a safe modality for longitudinal studies.[2] The SPIONs used are generally biocompatible and are eventually metabolized by the body.[1]

Quantitative Data in Magnetic Particle Imaging

The quantitative nature of MPI is one of its most significant advantages. The tables below summarize key quantitative parameters reported in the literature.

| Parameter | Reported Value(s) | Reference(s) |

| Spatial Resolution | Approximately 1 mm (potential for >300 µm) | [8][9] |

| Detection Limit (in vitro) | As low as 200 labeled cells | [8] |

| Detection Limit (MPI scanner) | 3.6 x 10⁻¹⁰ Am² | [10][11][12] |

| Detection Limit (MPS) | 5 x 10⁻¹² Am² | [10][11][12] |

| Temporal Resolution | Milliseconds to seconds | [1] |

Table 1: Key Performance Parameters of Magnetic Particle Imaging.

| Application | Key Quantitative Finding | Reference(s) |

| Cancer Imaging (EPR Effect) | Tumor-to-background ratio of up to 50 at 6 hours post-injection. | [13] |

| Cancer Imaging (Targeted SPIONs) | Signal-to-background ratio >100. | [14] |

| Cell Tracking | Detection of as few as 200 labeled cells. | [8] |

Table 2: Quantitative Findings in Preclinical MPI Applications.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for key MPI applications.

Protocol 1: SPION Labeling of Cells for In Vivo Tracking

This protocol describes the process of labeling cells with SPIONs for subsequent tracking using MPI.

Materials:

-

Target cells (e.g., stem cells, T-cells)

-

Superparamagnetic iron oxide nanoparticles (SPIONs) (e.g., Resovist, Feraheme)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Incubator

Methodology:

-

Cell Culture: Culture the target cells to the desired confluence in appropriate cell culture medium.

-

SPION Preparation: Resuspend the SPIONs in the cell culture medium to the desired concentration.

-

Cell Labeling: Add the SPION-containing medium to the cultured cells and incubate for a specified period (e.g., 24 hours) to allow for nanoparticle uptake.

-

Washing: After incubation, remove the labeling medium and wash the cells multiple times with PBS to remove any extracellular SPIONs. This is a critical step to ensure that the MPI signal originates only from labeled cells.[15]

-

Cell Harvesting: Detach the labeled cells from the culture dish and resuspend them in a suitable medium for injection.

-

Quantification of Iron Uptake: A sample of the labeled cells should be taken to quantify the amount of iron uptake per cell, typically using techniques like magnetic particle spectroscopy (MPS).

Protocol 2: In Vivo MPI for Cancer Imaging

This protocol outlines the steps for performing in vivo MPI to visualize tumors, often leveraging the enhanced permeability and retention (EPR) effect.

Materials:

-

Animal model with induced tumors (e.g., xenograft mouse model)

-

Long-circulating SPIONs

-

MPI scanner

-

Anesthesia system

-

CT or MRI scanner for anatomical co-registration (optional)

Methodology:

-

Animal Preparation: Anesthetize the animal and place it in the imaging chamber of the MPI scanner.

-

Baseline Scan: Acquire a baseline MPI scan before the injection of SPIONs to ensure no pre-existing magnetic signal.

-

SPION Administration: Intravenously inject the long-circulating SPIONs into the animal. The dosage will depend on the specific nanoparticles and animal model.[13]

-

Dynamic Imaging: Acquire a series of MPI scans over time (e.g., immediately after injection and at various time points up to 96 hours) to visualize the biodistribution and accumulation of the SPIONs in the tumor.[13][14]

-

Image Reconstruction and Analysis: Reconstruct the acquired data into 3D images. If a co-registration with CT or MRI is desired, the animal can be transferred to the respective scanner.

-

Data Quantification: Quantify the MPI signal in the tumor and other organs of interest to determine the tracer concentration over time. This can be done by drawing regions of interest (ROIs) on the images.[7]

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key workflows and concepts in Magnetic Particle Imaging.

Caption: General workflow of a Magnetic Particle Imaging experiment.

Caption: Experimental workflow for in vivo cell tracking using MPI.

Caption: Signaling pathway of the Enhanced Permeability and Retention (EPR) effect in cancer imaging.

Future Directions and Conclusion

Magnetic Particle Imaging is poised to make significant contributions to molecular imaging and drug development. Its ability to sensitively and quantitatively track cells and nanoparticles in vivo opens up new avenues for research in oncology, immunology, and regenerative medicine.[3][5] Future developments will likely focus on the synthesis of novel SPIONs with enhanced magnetic properties to further improve sensitivity and resolution, as well as the development of clinical-grade MPI scanners.[16] As the technology matures, MPI has the potential to become an indispensable tool for researchers and clinicians, providing unprecedented insights into the dynamic biological processes that underpin health and disease.

References

- 1. Magnetic particle imaging - Wikipedia [en.wikipedia.org]

- 2. articl.net [articl.net]

- 3. A Review of Magnetic Particle Imaging and Perspectives on Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. mdpi.com [mdpi.com]

- 6. Superparamagnetic Iron Oxides as MPI Tracers: A Primer and Review of Early Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Progress in magnetic particle imaging signal and iron quantification methods in vivo – application to long circulating SPIONs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Applications of Magnetic Particle Imaging: From Cell to Body - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Perspective on Cell Tracking with Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.aip.org [pubs.aip.org]

- 11. doaj.org [doaj.org]

- 12. researchgate.net [researchgate.net]

- 13. Magnetic Particle Imaging: A Novel in vivo Imaging Platform for Cancer Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Magnetic nanoparticles for magnetic particle imaging (MPI): design and applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for In Vivo Cell Tracking Using Magnetic Particle Imaging (MPI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnetic Particle Imaging (MPI) is a non-invasive, radiation-free imaging modality that enables the sensitive and quantitative tracking of cells in vivo.[1][2][3][4] This technology directly detects superparamagnetic iron oxide nanoparticles (SPIONs) that have been introduced into cells, providing a "hot spot" signal with no background from surrounding tissues.[1][5] This high contrast and sensitivity make MPI a powerful tool for a variety of applications, including monitoring the trafficking and fate of therapeutic cells such as stem cells and immune cells, and tracking cancer cell metastasis.[5][6][7]

Unlike Magnetic Resonance Imaging (MRI), which detects SPIONs indirectly through their effect on water protons resulting in negative contrast, MPI directly measures the magnetization of the nanoparticles.[8][9] This direct detection allows for a linear correlation between the signal intensity and the number of labeled cells, enabling accurate quantification.[5][8] MPI offers significant advantages for in vivo cell tracking, including high sensitivity (with the ability to detect as few as 200 labeled cells), high temporal resolution, and the use of non-toxic, biodegradable tracers.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing MPI for in vivo cell tracking.

Principle of MPI-Based Cell Tracking

The fundamental principle of MPI-based cell tracking involves labeling the cells of interest with SPIONs ex vivo. These labeled cells are then introduced into the subject, and their location, migration, and concentration are monitored over time using an MPI scanner. The MPI scanner generates an alternating magnetic field that excites the SPIONs, and the resulting signal is detected and used to reconstruct a 3D image of the nanoparticle distribution.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with in vivo cell tracking using MPI, compiled from various studies.

| Parameter | Typical Value(s) | Notes | Reference(s) |

| Sensitivity (Cell Detection Limit) | 200 - 250 cells | Dependent on the MPI scanner and the iron load per cell. Some studies suggest the potential for detecting fewer than 10 cells. | [6][10] |

| Spatial Resolution | ~1 mm (can be as low as 200 µm) | Influenced by the MPI scanner's gradient strength and the properties of the SPIONs. | [8] |

| Temporal Resolution | < 1 second | Allows for real-time tracking of dynamic cellular processes. | [1] |

| SPION Concentration for Labeling | 50 - 200 µg Fe/mL | The optimal concentration depends on the cell type and the specific SPIONs used. | [11] |

| Iron Load per Cell | 2.03 - 10.34 pg/cell | Varies significantly between cell types (e.g., Jurkat T cells vs. macrophages). | [11] |

| Linearity of Signal Quantification | R² > 0.97 | Demonstrates a strong linear relationship between the MPI signal and the number of labeled cells. | [8] |

Experimental Protocols

Protocol 1: Ex Vivo Cell Labeling with SPIONs

This protocol describes the general procedure for labeling cells with SPIONs ex vivo prior to in vivo administration.

Materials:

-

Cells of interest (e.g., stem cells, T-cells, cancer cells)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

Transfection agents (optional, e.g., protamine sulfate)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

-

Hemocytometer or automated cell counter

-

Microscope with Prussian blue staining reagents

Procedure:

-

Cell Culture: Culture the cells of interest to the desired confluency under standard conditions.

-

Labeling Preparation: On the day of labeling, ensure the cells are healthy and in the logarithmic growth phase.

-

Incubation with SPIONs:

-

For suspension cells, transfer a known number of cells (e.g., 0.6 x 10⁶ cells) to a sterile centrifuge tube.[11]

-

For adherent cells, aspirate the culture medium from the flask.

-

Resuspend the cells in serum-free medium containing the desired concentration of SPIONs (e.g., 50-200 µg Fe/mL).[11] The use of serum-free medium during the initial incubation can enhance nanoparticle uptake.

-

Incubate the cells with the SPIONs for 4 hours at 37°C and 5% CO₂.[11]

-

-

Addition of Complete Medium: After the initial 4-hour incubation, add an equal volume of complete (serum-containing) medium to the cell suspension and continue the incubation for another 16-20 hours.[11]

-

Washing:

-

Following the total incubation period, it is crucial to wash the cells thoroughly to remove any extracellular SPIONs.

-

For suspension cells, centrifuge the cell suspension at 300 x g for 8 minutes.[11]

-

For adherent cells, detach the cells using trypsin-EDTA, then neutralize with complete medium and transfer to a centrifuge tube.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete medium.

-

Repeat the centrifugation and washing steps a total of three times.[11]

-

-

Cell Counting and Viability Assessment: After the final wash, resuspend the cells in a known volume of medium and determine the cell number and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

-

Confirmation of Labeling (Optional but Recommended):

-

To confirm successful intracellular labeling, a small aliquot of the labeled cells can be stained with Prussian blue.

-

Positive staining (blue precipitates) within the cytoplasm confirms the presence of iron.

-

Protocol 2: In Vivo Cell Tracking by MPI

This protocol outlines the general steps for imaging SPION-labeled cells in vivo using an MPI scanner.

Materials:

-

SPION-labeled cells

-

Anesthetized animal subject

-

MPI scanner

-

Anesthesia system

-

Physiological monitoring equipment

-

Syringe for cell injection

Procedure:

-

Animal Preparation: Anesthetize the animal according to the approved institutional animal care and use committee (IACUC) protocol. Maintain the animal's body temperature and monitor its vital signs throughout the imaging procedure.

-

Cell Administration:

-

Resuspend the desired number of SPION-labeled cells in a sterile, injectable vehicle (e.g., PBS or saline).

-

Administer the labeled cells to the animal via the desired route (e.g., intravenous, intraperitoneal, intratumoral).

-

-

Animal Positioning: Position the anesthetized animal within the MPI scanner. Ensure the region of interest is centered in the scanner's field of view (FOV).

-

Image Acquisition:

-

Acquire MPI images according to the scanner manufacturer's instructions.

-

The acquisition parameters (e.g., drive field strength, gradient strength, scan time) should be optimized for the specific application and the type of SPIONs used.

-

-

Longitudinal Imaging: For longitudinal tracking studies, repeat the imaging procedure at various time points post-cell administration (e.g., 1 hour, 24 hours, 48 hours, 1 week).

-

Co-registration with Anatomical Imaging (Optional): To provide anatomical context to the MPI signal, it is often beneficial to acquire images using another modality, such as MRI or CT, and co-register them with the MPI data.[5]

Protocol 3: Data Analysis and Quantification

This protocol describes the general workflow for analyzing MPI data to quantify the number of labeled cells.

Materials:

-

MPI image data

-

Image analysis software provided with the MPI scanner or third-party software (e.g., ImageJ with appropriate plugins)

-

Calibration phantom data

Procedure:

-

Image Reconstruction: Reconstruct the raw MPI data to generate 3D images of the SPION distribution.

-

Calibration Curve:

-

To quantify the number of cells, a calibration curve must be generated.

-

Prepare a phantom containing a series of samples with known numbers of labeled cells (or known concentrations of SPIONs).

-

Image the phantom using the same MPI acquisition parameters as the in vivo experiments.

-

Measure the MPI signal intensity for each sample and plot it against the known number of cells (or iron mass).

-

This will generate a calibration curve that relates MPI signal intensity to the quantity of labeled cells.[8]

-

-

Region of Interest (ROI) Analysis:

-

Define ROIs in the in vivo MPI images corresponding to the anatomical locations where the signal is present.

-

Measure the total MPI signal intensity within each ROI.

-

-

Cell Quantification:

-

Using the calibration curve, convert the measured MPI signal intensity from the in vivo ROIs into the corresponding number of labeled cells.[8]

-

-

Data Interpretation: Analyze the quantitative data to determine the biodistribution, migration, and clearance of the labeled cells over time.

Visualizations

Caption: Experimental workflow for in vivo cell tracking using MPI.

Caption: Cellular uptake pathway of SPIONs for cell labeling.

References

- 1. oznanomed.org [oznanomed.org]

- 2. journal.iwmpi.org [journal.iwmpi.org]

- 3. journal.iwmpi.org [journal.iwmpi.org]

- 4. Magnetic particle imaging: advancements and perspectives for real-time in vivo monitoring and image-guided therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 5. Tracking the fates of iron-labeled tumor cells in vivo using magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Applications of Magnetic Particle Imaging: From Cell to Body - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular uptake of magnetic nanoparticles imaged and quantified by magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Perspective on Cell Tracking with Magnetic Particle Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Counting cells in motion by quantitative real-time magnetic particle imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

Application Notes and Protocols for Magnetic Particle Imaging (MPI) Angiography

A Note on "MPI60 Angiography": The term "this compound angiography" does not correspond to a standard or widely recognized protocol in the scientific literature. It is possible that "this compound" refers to a specific, internal designation for a protocol, a particular piece of equipment, or a novel tracer not yet broadly documented. The following guide provides a comprehensive overview and a detailed protocol for general Magnetic Particle Imaging (MPI) angiography, a technique with significant potential in preclinical research and drug development.

Introduction to MPI Angiography

Magnetic Particle Imaging (MPI) is a non-invasive, radiation-free tomographic imaging modality that allows for the quantitative visualization of superparamagnetic iron oxide nanoparticles (SPIOs) with high sensitivity and contrast. In the context of angiography, MPI provides detailed, real-time images of blood vessels, making it a powerful tool for studying vascular biology, disease models, and the effects of therapeutic interventions.

The fundamental principle of MPI lies in the non-linear magnetization response of SPIOs to an oscillating magnetic field. An MPI scanner generates a magnetic field with a field-free point (FFP) or field-free line (FFL), and only the SPIOs within this region produce a detectable signal. By rapidly moving the FFP/FFL through the imaging volume, a three-dimensional map of the SPIO concentration can be reconstructed. This technique offers several advantages over traditional angiography methods, including the absence of ionizing radiation and the use of safe, biocompatible iron oxide-based tracers.

Experimental Protocol: Preclinical MPI Angiography

This protocol outlines a typical procedure for performing MPI angiography in a preclinical setting, such as in a rodent model.

Materials and Reagents

-

MPI Scanner: A preclinical MPI scanner (e.g., from Bruker, Magnetic Insight).

-

Superparamagnetic Iron Oxide Nanoparticles (SPIOs): A commercially available or custom-synthesized SPIO tracer suitable for vascular imaging (e.g., Ferucarbotran, Resovist). The tracer should have a sufficiently long blood half-life for the duration of the experiment.

-

Animal Model: Anesthetized rodent (e.g., mouse or rat) with a catheterized tail vein for tracer injection.

-

Anesthesia: Isoflurane or another suitable anesthetic, delivered via a vaporizer.

-

Physiological Monitoring: System to monitor heart rate, respiration, and body temperature.

-

Syringes and Catheters: For tracer administration.

-

Saline Solution: Sterile saline for flushing the catheter.

Animal Preparation

-

Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) in oxygen.

-

Place the animal on a heated bed to maintain body temperature throughout the procedure.

-

Insert a catheter into the tail vein for the administration of the SPIO tracer.

-

Secure the animal in a position compatible with the MPI scanner's bore, ensuring the region of interest is centered.

-

Position the physiological monitoring sensors.

Image Acquisition

-

Scout Scan: Perform a low-resolution scout scan to confirm the positioning of the animal and the field of view.

-

Pre-contrast Scan: Acquire a baseline scan before the injection of the SPIO tracer. This serves as a control for any background signal, which should be negligible in MPI.

-

Tracer Injection: Inject the SPIO tracer as a bolus through the tail vein catheter. The exact dose will depend on the tracer and the animal model but is typically in the range of 5-20 mg of iron per kg of body weight.

-

Dynamic Scanning: Immediately upon injection, begin dynamic MPI scanning to capture the first pass of the tracer through the vasculature. The temporal resolution can be as high as 46 volumes per second, allowing for real-time visualization of blood flow.

-

Post-contrast Scans: Continue acquiring scans for the desired duration to observe the distribution and clearance of the tracer.

Data Reconstruction and Analysis

-

Image Reconstruction: The raw MPI signal is reconstructed into a 3D image representing the spatial distribution of the SPIO tracer. This is typically done using the scanner's proprietary software, often employing a system matrix-based reconstruction algorithm.

-

Image Registration: If anatomical context is required, the MPI images can be co-registered with images from other modalities like CT or MRI.

-

Quantitative Analysis: The signal intensity in the reconstructed MPI images is directly proportional to the concentration of the SPIO tracer. Quantitative analysis can include:

-

Measurement of vessel diameter and volume.

-

Assessment of blood flow dynamics from the first-pass data.

-

Quantification of vascular leakage or perfusion in a region of interest.

-

Quantitative Data in MPI Angiography

The quantitative nature of MPI is a key advantage. The following tables summarize typical quantitative parameters reported in MPI angiography studies.

| Parameter | Typical Values | Notes |

| Tracer Concentration | 5 - 20 mg Fe/kg | Dependent on tracer properties and animal model. |

| Spatial Resolution | 0.5 - 2 mm | Dependent on the MPI scanner and the SPIO tracer used. |

| Temporal Resolution | Up to 46 volumes/sec | Allows for real-time imaging of dynamic processes. |

| Signal-to-Noise Ratio (SNR) | High | MPI has a very low background signal, leading to excellent SNR. |

| Application | Key Quantitative Metrics | Example Findings |

| Stenosis Quantification | Vessel diameter, MPI signal intensity | Strong correlation between MPI signal reduction and the degree of stenosis. |